(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Description
The compound (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with a unique structure It features multiple functional groups, including a sulfinyl group, a hydroxyl group, and a deuterium-labeled segment
Properties
Molecular Formula |
C32H44D3F5O3S |
|---|---|
Molecular Weight |
609.79 |
Appearance |
Purity:95.5% HPLC; >98% atom DWhite solid |
Synonyms |
(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3; Faslodex-d3; Fulvestrant-d3; ICI 182780-d3; ZD 182780-d3; ZD 9238-d3; ZM 182780-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the sulfinyl group and the deuterium-labeled segment. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfinyl group can be reduced to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the sulfinyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, the compound can be used to investigate the interactions between different functional groups and biological molecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The deuterium-labeled segment can influence the compound’s metabolic stability, while the sulfinyl group can interact with various enzymes and receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(7R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol: Similar structure but without deuterium labeling.
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol: Similar structure but without the sulfinyl group.
Uniqueness
The uniqueness of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol lies in its combination of deuterium labeling, sulfinyl group, and hydroxyl groups, which confer specific chemical and biological properties that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
